
1-Azacyclooctadec-7-ene-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azacyclooctadec-7-ene-2,6-dione is a cyclic organic compound with a unique structure that includes a nitrogen atom within an 18-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Azacyclooctadec-7-ene-2,6-dione typically involves the cyclization of linear precursors under specific conditions. One common method includes the reaction of a suitable dicarboxylic acid with an amine, followed by cyclization under high-temperature conditions . The reaction conditions often require the use of catalysts to facilitate the formation of the large ring structure.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for scaling up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-Azacyclooctadec-7-ene-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Substitution: The nitrogen atom in the ring can participate in substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
1-Azacyclooctadec-7-ene-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 1-Azacyclooctadec-7-ene-2,6-dione involves its interaction with specific molecular targets. The nitrogen atom in the ring can form hydrogen bonds and other interactions with biological molecules, influencing various pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
1-Oxa-7-azaspiro[4.4]non-2-ene-4,6-dione: This compound has a similar spiro structure but includes an oxygen atom in the ring.
4-Oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione: Another similar compound with a tricyclic structure and oxygen atoms.
Uniqueness: 1-Azacyclooctadec-7-ene-2,6-dione is unique due to its large ring size and the presence of a nitrogen atom, which imparts distinct chemical and biological properties.
Properties
CAS No. |
920279-12-5 |
|---|---|
Molecular Formula |
C17H29NO2 |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
1-azacyclooctadec-7-ene-2,6-dione |
InChI |
InChI=1S/C17H29NO2/c19-16-12-9-7-5-3-1-2-4-6-8-10-15-18-17(20)14-11-13-16/h9,12H,1-8,10-11,13-15H2,(H,18,20) |
InChI Key |
IMZULLWTLDKHOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCNC(=O)CCCC(=O)C=CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


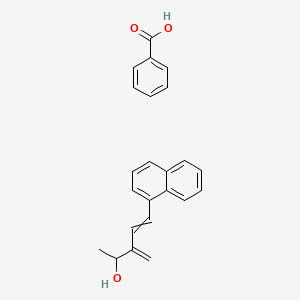
![1-{4-[2-(4-Chloroanilino)anilino]piperidin-1-yl}ethan-1-one](/img/structure/B14198711.png)
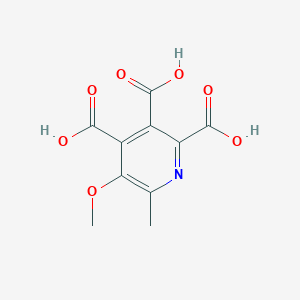
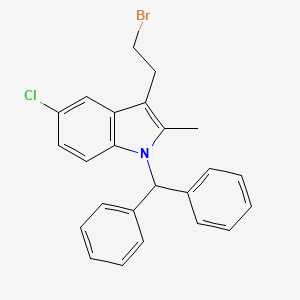

![Benzoic acid, 5-[butyl[[4-(phenylethynyl)phenyl]methyl]amino]-2-fluoro-](/img/structure/B14198733.png)
![1-Benzyl-2-methyl-3-[2-(pyridin-3-yl)ethyl]pyridin-4(1H)-one](/img/structure/B14198739.png)
![7-[(E)-2-Phenylvinyl]-2H-chromen-2-one](/img/structure/B14198752.png)
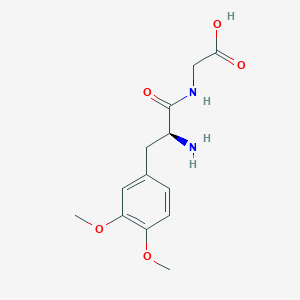
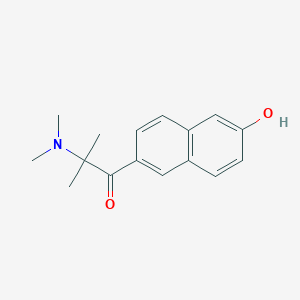
![[(4-Methyl-1-phenylpent-1-yn-3-yl)oxy]acetic acid](/img/structure/B14198777.png)
![2-Methyl-7-phenyl-2-azaspiro[4.4]non-7-en-1-one](/img/structure/B14198783.png)
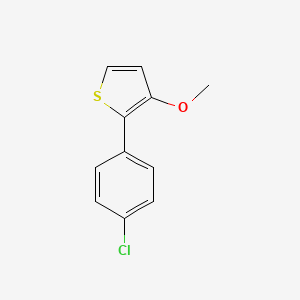
![[Pentacene-6,13-diyldi(thiene-5,2-diyl)]bis(trimethylsilane)](/img/structure/B14198792.png)
